REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].[I-:11].[Na+]>CC(C)=O>[I:11][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10] |f:1.2|
|
Name
|
|
Quantity
|
0.59 mol
|
Type
|
reactant
|
Smiles
|
ClCCOCCOCCO
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in the dark, for 5 hours at reflux
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
the acetone evaporated off at 30° C
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at room temperature
|
Type
|
CUSTOM
|
Details
|
to yield 137 g
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ICCOCCOCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |